molecular formula C21H19N3OS B2752643 2-(3-METHOXYPHENYL)-4-{[(4-METHYLPHENYL)METHYL]SULFANYL}PYRAZOLO[1,5-A]PYRAZINE CAS No. 1207026-43-4

2-(3-METHOXYPHENYL)-4-{[(4-METHYLPHENYL)METHYL]SULFANYL}PYRAZOLO[1,5-A]PYRAZINE

Cat. No.: B2752643
CAS No.: 1207026-43-4
M. Wt: 361.46
InChI Key: NCZVZPLGEZHYCV-UHFFFAOYSA-N
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Description

2-(3-METHOXYPHENYL)-4-{[(4-METHYLPHENYL)METHYL]SULFANYL}PYRAZOLO[1,5-A]PYRAZINE is a synthetic organic compound that belongs to the pyrazolopyrazine family. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of methoxy and methylsulfanyl groups in the structure suggests that this compound may exhibit unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-METHOXYPHENYL)-4-{[(4-METHYLPHENYL)METHYL]SULFANYL}PYRAZOLO[1,5-A]PYRAZINE typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the pyrazolopyrazine core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the methoxy group: This step may involve the methylation of a phenolic hydroxyl group using methyl iodide or dimethyl sulfate in the presence of a base.

    Attachment of the methylsulfanyl group: This can be done by reacting a thiol with a suitable alkylating agent, such as benzyl chloride, under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-(3-METHOXYPHENYL)-4-{[(4-METHYLPHENYL)METHYL]SULFANYL}PYRAZOLO[1,5-A]PYRAZINE can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group (if present) can be reduced to an amine using reducing agents like tin(II) chloride or iron powder.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing agents: Tin(II) chloride, iron powder.

    Nucleophiles: Sodium methoxide, potassium tert-butoxide.

Major Products

    Oxidation products: Sulfoxides, sulfones.

    Reduction products: Amines.

    Substitution products: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological pathways and interactions.

    Medicine: Potential therapeutic agent for the treatment of diseases due to its biological activity.

    Industry: As an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-(3-METHOXYPHENYL)-4-{[(4-METHYLPHENYL)METHYL]SULFANYL}PYRAZOLO[1,5-A]PYRAZINE would depend on its specific biological target. Generally, compounds of this class may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The presence of methoxy and methylsulfanyl groups may enhance its binding affinity and specificity towards certain molecular targets.

Comparison with Similar Compounds

Similar Compounds

    2-(3-METHOXYPHENYL)-4-{[(4-METHYLPHENYL)METHYL]SULFANYL}PYRAZOLO[1,5-A]PYRAZINE: Unique due to the presence of both methoxy and methylsulfanyl groups.

    2-(3-METHOXYPHENYL)-4-{[(4-METHYLPHENYL)METHYL]SULFANYL}PYRAZOLO[1,5-A]PYRIDINE: Similar structure but with a pyridine ring instead of pyrazine.

    2-(3-METHOXYPHENYL)-4-{[(4-METHYLPHENYL)METHYL]SULFANYL}PYRAZOLO[1,5-A]IMIDAZOLE: Similar structure but with an imidazole ring instead of pyrazine.

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern, which may confer distinct chemical and biological properties compared to other similar compounds.

Properties

IUPAC Name

2-(3-methoxyphenyl)-4-[(4-methylphenyl)methylsulfanyl]pyrazolo[1,5-a]pyrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N3OS/c1-15-6-8-16(9-7-15)14-26-21-20-13-19(23-24(20)11-10-22-21)17-4-3-5-18(12-17)25-2/h3-13H,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCZVZPLGEZHYCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CSC2=NC=CN3C2=CC(=N3)C4=CC(=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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